Atrasentan Hydrochloride

Endothelin Receptor Pharmacology Receptor Binding Assay Subtype Selectivity

Choose Atrasentan Hydrochloride for unambiguous ETA blockade. Sub-nanomolar Ki (0.0551 nM) and >1800-fold selectivity over ETB avoid confounding ETB-mediated effects of dual antagonists. ≥98% HPLC purity, DMSO solubility ≥2 mg/mL, stable ≥3 years at -20°C. Clinically validated: Phase 3 SONAR trial (35% reduction in renal endpoint) and prostate cancer (PSA doubling time, P=0.031). Ideal for diabetic nephropathy models (5 mg/kg/day), tumor xenografts, and GLP toxicology reference standards.

Molecular Formula C29H39ClN2O6
Molecular Weight 547.1 g/mol
CAS No. 195733-43-8
Cat. No. B519724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrasentan Hydrochloride
CAS195733-43-8
Synonyms(11C)ABT-627
2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
A 127722
A 127722.5
A 147627
A-127722
A-127722.5
A-147627
A127722
A127722.5
A147627
ABT 627
ABT-627
ABT627
atrasentan
Atrasentan Hydrochloride
Xinlay
Molecular FormulaC29H39ClN2O6
Molecular Weight547.1 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
InChIInChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1
InChIKeyIJFUJIFSUKPWCZ-SQMFDTLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atrasentan Hydrochloride (CAS 195733-43-8) Procurement Guide for Selective Endothelin Receptor Antagonist Research


Atrasentan hydrochloride (ABT-627 hydrochloride; CAS 195733-43-8) is an orally bioavailable, small-molecule endothelin receptor antagonist that binds selectively to the endothelin A (ETA) receptor [1]. It is distinguished from dual ETA/ETB antagonists such as bosentan and macitentan by its pronounced subtype selectivity, which is hypothesized to preserve the vasodilatory and clearance functions mediated by the ETB receptor [2]. The compound is supplied as a hydrochloride salt to enhance aqueous solubility and facilitate formulation for in vivo studies, and it is typically characterized by HPLC purity specifications of ≥98% from established vendors .

Why Endothelin Receptor Antagonists Cannot Be Interchanged: Critical Procurement Considerations for Atrasentan Hydrochloride


Endothelin receptor antagonists (ERAs) represent a heterogeneous pharmacological class wherein receptor subtype selectivity profiles and oral bioavailability can vary by orders of magnitude, profoundly impacting both the mechanistic interpretation of experimental data and the safety profile of translational studies [1]. While some agents in this class exhibit dual ETA/ETB antagonism or poor oral absorption requiring specialized formulation, atrasentan hydrochloride is characterized by a specific combination of sub-nanomolar ETA affinity, >1800-fold selectivity over ETB, and robust oral activity [2][3]. Substituting atrasentan with an alternative ERA without rigorous cross-validation may introduce confounding variables due to differences in receptor subtype engagement, off-target pharmacology, or pharmacokinetic behavior, thereby compromising data reproducibility across in vitro and in vivo models [4].

Quantitative Differentiation Evidence for Atrasentan Hydrochloride: Comparative Data vs. Bosentan and YM598


ETA Receptor Affinity and Subtype Selectivity: Atrasentan vs. Bosentan and YM598

Atrasentan exhibits sub-nanomolar affinity for the ETA receptor (Ki = 0.0551 nM) and demonstrates a calculated ETA/ETB selectivity ratio of 87-fold in native human receptor assays [1]. In direct head-to-head comparison under identical assay conditions, bosentan (a dual antagonist) displayed a Ki of 4.75 nM for ETA and a substantially lower selectivity ratio of 8.6-fold, while YM598 demonstrated a higher selectivity ratio of 185-fold but with a 14-fold lower ETA affinity (Ki = 0.772 nM) compared to atrasentan [1].

Endothelin Receptor Pharmacology Receptor Binding Assay Subtype Selectivity

Oral Pharmacological Bioavailability: Comparative In Vivo Pressor Response Inhibition

In a pithed rat model of big endothelin-1-induced pressor response, atrasentan demonstrated superior oral pharmacological activity compared to the more selective YM598 [1]. Despite YM598's higher in vitro ETA/ETB selectivity ratio (185 vs. 87), atrasentan and YM598 exhibited closely similar inhibitory effects on the pressor response following oral administration, whereas YM598 was less potent than atrasentan upon intravenous administration [1]. This indicates that atrasentan's oral bioavailability and systemic exposure translate into robust in vivo target engagement comparable to or exceeding that of compounds with higher nominal in vitro selectivity.

In Vivo Pharmacology Oral Bioavailability Pressor Response Assay

Clinical Renal Protection Evidence: Phase 3 SONAR Trial in Diabetic Kidney Disease

The phase 3 SONAR trial (NCT01858532) employed an enrichment design to evaluate atrasentan in patients with type 2 diabetes and chronic kidney disease [1][2]. In responders (patients achieving ≥30% UACR reduction after 6 weeks of atrasentan 0.75 mg), the primary composite renal endpoint (doubling of serum creatinine or end-stage renal disease) was reduced by 35% in the atrasentan group compared to placebo (95% CI, 0.49-0.88; P = 0.0047) over a median follow-up of 2.2 years [3]. In contrast, the earlier ASCEND trial, which used a non-selective ERA, was terminated prematurely due to cardiovascular adverse events including increased heart failure risk, underscoring the safety implications of ETB receptor engagement [4].

Diabetic Nephropathy Chronic Kidney Disease Phase 3 Clinical Trial Renal Outcomes

Single-Dose Pharmacokinetics: Linear Exposure Across Broad Dose Range

Atrasentan exhibits linear pharmacokinetics across a clinically relevant dose range, with terminal half-life consistently maintained at 20–25 hours independent of dose [1]. In a placebo-controlled, double-blind, single oral dose study in healthy male subjects (n=24), atrasentan pharmacokinetics was linear in the 1 to 23.25 mg dose range, with some dose dependency observed only in the highest dose group (139.5 mg) [1]. The apparent volume of distribution was large (~6 L/kg), consistent with extensive tissue distribution [1]. This linear exposure profile enables predictable dose scaling in preclinical and translational studies.

Pharmacokinetics Dose Proportionality Oral Absorption Terminal Half-Life

Product Purity and Long-Term Stability Specifications for Research Procurement

Commercially available atrasentan hydrochloride is routinely supplied at purity levels of ≥98% as determined by HPLC, with multiple vendors providing batch-specific Certificates of Analysis (COA) and documented stability profiles [1][2]. In lyophilized powder form, the compound is stable for ≥3 years when stored at -20°C under desiccated conditions, and for 2 years at 4°C [3]. Following reconstitution in DMSO, stability is maintained for up to 6 months at -80°C or 1 month at -20°C, with vendors recommending aliquoting to avoid repeated freeze-thaw cycles .

Chemical Purity Stability Storage Conditions Quality Control

Plasma Protein Binding and Apparent Volume of Distribution: Extensive Tissue Penetration

Atrasentan is >99% bound to human plasma proteins in vitro and exhibits a large apparent volume of distribution (Vd/F) of approximately 1180 L, corresponding to ~6 L/kg [1][2]. This extensive tissue distribution is consistent with its lipophilic character and is hypothesized to facilitate penetration into target organs including the kidney and vasculature [3]. The high protein binding and large Vd/F differentiate atrasentan from certain other ERAs with more restricted tissue distribution, potentially influencing the selection of an appropriate ERA for tissue-specific mechanistic studies.

Pharmacokinetics Tissue Distribution Plasma Protein Binding Volume of Distribution

Evidence-Backed Application Scenarios for Atrasentan Hydrochloride in Drug Discovery and Translational Research


In Vitro Pharmacological Profiling of Selective ETA Antagonism

Researchers conducting endothelin receptor binding assays or functional studies in vascular smooth muscle, renal mesangial, or tumor cell lines should prioritize atrasentan hydrochloride when experimental objectives require potent ETA blockade with minimal confounding ETB receptor engagement. As established in Section 3, atrasentan provides a Ki of 0.0551 nM for ETA and an 87-fold selectivity ratio over ETB, offering a 10× higher selectivity window than the dual antagonist bosentan [1]. The validated purity specifications (≥98% by HPLC) and documented solubility in DMSO (2 mg/mL) support reliable preparation of stock solutions for reproducible dose-response analyses [2][3].

Preclinical In Vivo Efficacy Studies in Diabetic Kidney Disease Models

For rodent models of diabetic nephropathy (e.g., streptozotocin-induced or db/db mice) evaluating renal protective interventions, atrasentan is supported by direct preclinical evidence showing reduction in urinary albumin, TGF-β, and renal macrophage infiltration at 5 mg/kg/day [4]. More importantly, the positive Phase 3 SONAR trial outcomes (35% reduction in composite renal endpoint) provide clinical validation for the translational relevance of this target and compound, distinguishing atrasentan from ERAs that have failed in this indication [5]. Procurement of atrasentan hydrochloride enables alignment of preclinical findings with a well-characterized clinical candidate.

Oncology Research Targeting Endothelin-Driven Tumor Progression

Investigators studying the role of the endothelin axis in prostate cancer, ovarian cancer, or other malignancies where ETA receptor activation promotes proliferation and metastasis should select atrasentan hydrochloride based on its established clinical activity in hormone-refractory prostate cancer [6]. Phase 3 clinical data demonstrate that atrasentan lengthens PSA doubling time (P=0.031) and slows the increase in bone alkaline phosphatase (P<0.001), confirming in vivo target engagement at the tumor-bone interface [6]. The compound's large volume of distribution (~6 L/kg) and extensive tissue penetration support its use in xenograft and orthotopic tumor models [7].

Long-Term Toxicology and Safety Pharmacology Studies Requiring Stable Oral Dosing

Contract research organizations and pharmaceutical development teams conducting chronic toxicology assessments of ERA candidates should consider atrasentan hydrochloride as a reference standard due to its well-characterized linear pharmacokinetics and validated long-term stability profile. The compound maintains a consistent 20–25 hour terminal half-life across a 23-fold dose range, enabling predictable exposure in repeated-dose studies [8]. Additionally, the lyophilized powder is stable for ≥3 years at -20°C, reducing the logistical burden of frequent re-procurement and minimizing lot-to-lot variability across multi-year GLP toxicology programs [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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